molecular formula C28H30N2O4S B11994097 Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate

Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No.: B11994097
M. Wt: 490.6 g/mol
InChI Key: KOHTZRHMUIVFRN-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a thiophene ring, an anilinocarbonyl group, and a propenoyl group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Anilinocarbonyl Group: This step may involve the reaction of the thiophene derivative with aniline and a carbonyl source, such as phosgene or a carbonyl chloride.

    Attachment of the Propenoyl Group: This can be done through a condensation reaction with 4-tert-butylbenzaldehyde and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or alkylated products.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Science: It may contribute to the electronic properties of materials through its conjugated system and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(phenylcarbonyl)-2-{[(2E)-3-(4-methylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate
  • Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-methoxyphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate

Uniqueness

Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and applications compared to similar compounds.

Properties

Molecular Formula

C28H30N2O4S

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

InChI

InChI=1S/C28H30N2O4S/c1-6-34-27(33)23-18(2)24(25(32)29-21-10-8-7-9-11-21)35-26(23)30-22(31)17-14-19-12-15-20(16-13-19)28(3,4)5/h7-17H,6H2,1-5H3,(H,29,32)(H,30,31)/b17-14+

InChI Key

KOHTZRHMUIVFRN-SAPNQHFASA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.